Dieugenol

Antioxidant Mechanism Lipid Peroxidation Free Radical Chain Reaction

Why choose Dieugenol? Unlike eugenol, its dimeric structure targets the propagation phase of lipid peroxidation (confirmed via ESR), making it essential for radical chain reaction studies. It demonstrates potent anti-trypanosomal activity (IC50 11.5–15.1 µM) via plasma membrane disruption without ROS induction, and is patented for industrial polymer stabilization. Procure ≥95% purity for research precision.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 4433-08-3
Cat. No. B1670544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDieugenol
CAS4433-08-3
SynonymsDieugenol;  Bis-Eugenol;  Dehydrodieugenol
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C
InChIInChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3
InChIKeyKETPSFSOGFKJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dieugenol (CAS 4433-08-3) Procurement Guide: Neolignan Dimer for Antioxidant, Antiparasitic, and Polymer Stabilization Research


Dieugenol (also known as bis-eugenol or dehydrodieugenol; CAS 4433-08-3) is a neolignan dimer of eugenol, a phenylpropanoid found in clove oil and the Brazilian plant species *Nectandra leucantha* . As a phenolic dimer (C20H22O4; MW 326.39), dieugenol exhibits antioxidative, antiprotozoal, and anti-inflammatory properties that are mechanistically distinct from its monomeric counterparts [1]. The compound is available from research suppliers at purities of ≥95% to ≥99%, and is referenced in patents for industrial polymer stabilization applications [2].

Why Dieugenol Cannot Be Interchanged with Eugenol or Other Monomeric Phenols in Research and Industrial Applications


Dieugenol is not a simple functional substitute for eugenol, isoeugenol, or other monomeric phenols. The dimeric structure confers a fundamentally different antioxidant mechanism — inhibiting lipid peroxidation at the propagation phase rather than the initiation phase [1] — and significantly alters cytotoxicity profiles [2]. Furthermore, dieugenol demonstrates anti-trypanosomal activity with defined IC50 values and a measurable selectivity index, whereas eugenol lacks comparable antiparasitic potency . Substituting eugenol for dieugenol in experiments requiring specific radical scavenging pathways, membrane-disruption mechanisms, or polymer stabilization performance would yield non-comparable or invalid results. The quantitative evidence below substantiates these critical differentiations.

Dieugenol (CAS 4433-08-3) Quantitative Differentiation Evidence Against Comparators


Dieugenol Exhibits a Distinct Antioxidant Mechanism Versus Eugenol: Propagation-Phase vs. Initiation-Phase Lipid Peroxidation Inhibition

Electron spin resonance (ESR) spin trapping experiments demonstrate that dieugenol and eugenol scavenge superoxide anions, but their mechanisms of inhibiting lipid peroxidation diverge fundamentally. Eugenol inhibits lipid peroxidation at the initiation phase, whereas dieugenol inhibits at the propagation phase of the free radical chain reaction, analogous to α-tocopherol [1]. This mechanistic distinction has direct implications for selecting the appropriate antioxidant for a given experimental system.

Antioxidant Mechanism Lipid Peroxidation Free Radical Chain Reaction

Dieugenol Demonstrates Lower Cytotoxicity Than Eugenol and Isoeugenol Dimers in Human Cell Lines

In comparative cytotoxicity testing against human salivary gland tumor (HSG) cells and normal human gingival fibroblasts (HGF), bis-eugenol (dieugenol) exhibited the lowest cytotoxic activity among all tested compounds. The rank order of cytotoxicity was: dehydrodiisoeugenol, α-di-isoeugenol > isoeugenol > eugenol > bis-eugenol [1]. This indicates that dieugenol is significantly less cytotoxic than both its monomeric precursor (eugenol) and related isoeugenol dimers.

Cytotoxicity Cell Viability Safety Pharmacology

Dieugenol Exhibits Potent Anti-Trypanosomal Activity with Defined IC50 Values and Selectivity Index

Dieugenol demonstrates concentration-dependent anti-trypanosomal activity against *Trypanosoma cruzi*, the causative agent of Chagas disease, with IC50 values of 15.1 µM against amastigotes and 11.5 µM against trypomastigotes. The compound shows a 50% cytotoxic concentration (CC50) of 58.2 µM against NCTC L-929 murine fibroblasts, yielding selectivity indices (SI = CC50/IC50) of approximately 3.9 for amastigotes and 5.1 for trypomastigotes . Notably, at 15 µM, dieugenol disrupts the integrity of the *T. cruzi* trypomastigote plasma membrane without inducing reactive oxygen species (ROS) production in the parasite or in isolated mouse peritoneal macrophages . In contrast, eugenol lacks comparable antiparasitic potency and a defined mechanism of membrane disruption.

Antiparasitic Trypanosoma cruzi Chagas Disease Drug Discovery

Dieugenol Exhibits Superior In Vivo Anti-Inflammatory Efficacy Compared to Eugenol in Murine Asthma Models

In a murine model of allergic airway inflammation (asthma), dehydrodieugenol (dieugenol) was demonstrated to be more effective than eugenol in counteracting allergic airway inflammation. Specifically, dieugenol exhibited superior inhibition of the JNK, p38, and ERK1/2 components of the MAPK pathway [1]. This in vivo efficacy advantage over the monomeric precursor supports the selection of dieugenol for preclinical inflammation research.

Anti-inflammatory Asthma In Vivo MAPK Pathway

Dieugenol Provides Stabilization of Organic Polymers as a Phenolic Antioxidant in Industrial Applications

A 2022 patent (WO2022058371 A1) from Fraunhofer-Gesellschaft discloses the use of dieugenol, as well as eugenol oligomers and polymers, for stabilizing organic materials and plastics against autoxidation and UV-induced degradation [1]. Dieugenol functions as a primary phenolic antioxidant, capable of reacting directly with oxygen-containing free radicals or carbon radicals to interrupt the degradation process. This industrial application, explicitly naming dieugenol, distinguishes it from simple monomeric eugenol which is less stable and may not offer the same polymer compatibility or long-term stabilization performance.

Polymer Stabilization Antioxidant Plastics Industrial Additive

Dieugenol (CAS 4433-08-3) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of Lipid Peroxidation: Propagation-Phase Inhibition

Researchers investigating the propagation phase of free radical chain reactions in lipid peroxidation should utilize dieugenol rather than eugenol. ESR spin trapping experiments confirm that dieugenol inhibits lipid peroxidation at the propagation phase (analogous to α-tocopherol), whereas eugenol acts at the initiation phase [1]. Substituting eugenol would target the wrong mechanistic stage, compromising experimental validity.

Anti-Trypanosomal Drug Discovery and Chagas Disease Research

Dieugenol is the compound of choice for anti-trypanosomal research targeting *Trypanosoma cruzi*. It demonstrates defined IC50 values (15.1 µM against amastigotes; 11.5 µM against trypomastigotes) and a measurable selectivity index (~3.9-5.1) versus mammalian fibroblasts [1]. The compound also exhibits a specific mechanism of action — disruption of the parasite plasma membrane without ROS induction — that eugenol lacks entirely.

Preclinical In Vivo Studies of Allergic Airway Inflammation and Asthma

For in vivo models of asthma or allergic airway inflammation, dehydrodieugenol (dieugenol) has been shown to be more effective than eugenol in counteracting inflammation and inhibiting MAPK pathway components (JNK, p38, ERK1/2) [1]. Researchers should procure dieugenol to maximize the likelihood of observing therapeutic effects in these disease models.

Industrial Formulation of Stabilized Polymers and Organic Materials

Industrial scientists developing stabilized plastics or organic materials against autoxidation and UV degradation should evaluate dieugenol as a primary phenolic antioxidant. A 2022 patent explicitly claims dieugenol for this purpose, distinguishing it from monomeric eugenol which is not specified for such applications and may exhibit inferior stability and compatibility [1].

Technical Documentation Hub

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